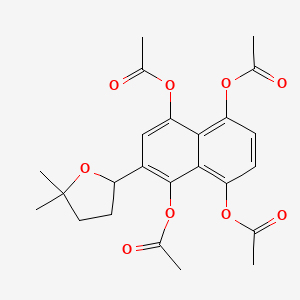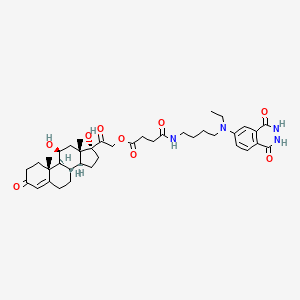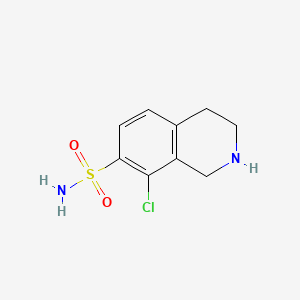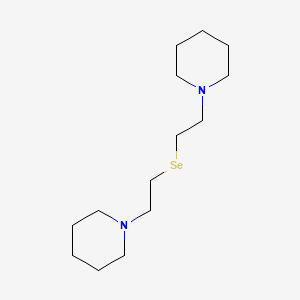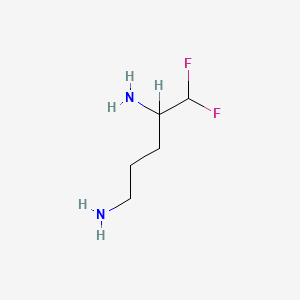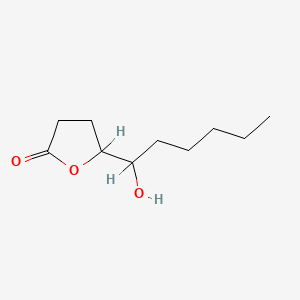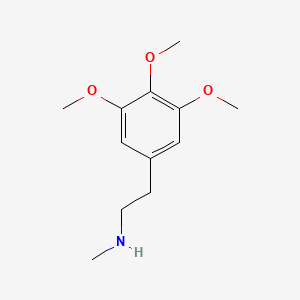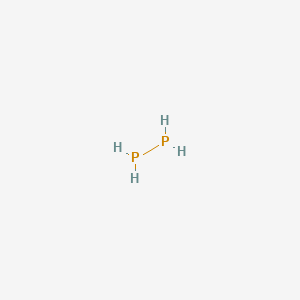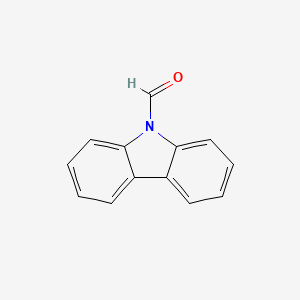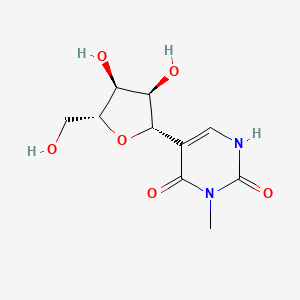![molecular formula C20H18O3 B1201497 (1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol CAS No. 86941-58-4](/img/structure/B1201497.png)
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached (1Aalpha, 2beta, 3alpha, 11calpha)-1a, 2, 3, 11C-tetrahydro-6, 11-dimethylbenzo[6, 7]phenanthro[3, 4-b]oxirene-2, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol is a phenanthrol.
科学的研究の応用
Mechanistic Study of Dihydroflavin Reductive Cleavage
- Dihydroflavins, which share structural similarities with the mentioned compound, exhibit nucleophilic reactivity comparable to the thiolate anion, showcasing potential in chemical reactions involving covalent adduct formation with tetrahydronaphthalene epoxides (Lee & Fisher, 2000).
Route to Phenanthrene Derivatives
- The compound's structural framework relates to phenanthrene derivatives, which can be synthesized through reactions involving various dienophiles and subsequent transformations, illustrating applications in synthetic chemistry (Giuffrida et al., 1994).
Importance of Stereochemistry in Biological Activity
- Investigations on similar compounds demonstrate the significance of stereochemistry in biological activities, such as inhibition of cell proliferation in certain diseases, indicating potential applications in medicinal chemistry (Thibeault et al., 2008).
Impact of Methyl Groups on Molecular Structure
- Studies on related compounds reveal the influence of methyl groups on molecular structure and properties, indicating potential applications in understanding molecular interactions and designing molecules with desired characteristics (Lakshman et al., 2000).
Understanding the Functionalization of Unactivated Carbons
- Research demonstrates the potential for direct remote functionalization of unactivated carbons in certain derivatives, offering insights into chemical transformations relevant to pharmaceutical and material sciences (Iida et al., 2003).
Novel Approaches to Stereoselective Control
- Novel synthetic approaches involving the compound's structural relatives show promise for stereoselective control in organic synthesis, relevant for developing complex molecular architectures (Yagi et al., 2002).
Advanced Synthetic Methods
- Research involving structurally related compounds highlights advanced synthetic methods that could be applicable to the synthesis and functionalization of similar complex molecules, beneficial for pharmaceutical and material sciences (Tochtermann et al., 1975).
Understanding Biological Interactions
- Investigations into similar structures provide insights into interactions with biological receptors, illustrating potential implications in understanding molecular mechanisms relevant to pharmacology and toxicology (Molina-Molina et al., 2008).
特性
CAS番号 |
86941-58-4 |
|---|---|
製品名 |
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol |
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
(3S,5R,6R,7S)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
InChIキー |
SZIWZGXOWBSPTO-ZGXWSNOMSA-N |
異性体SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@@H]([C@H]3O)O |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
その他のCAS番号 |
86941-58-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



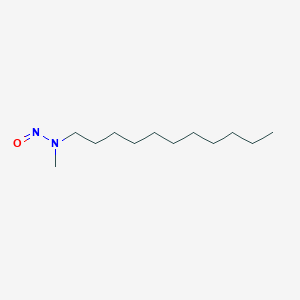
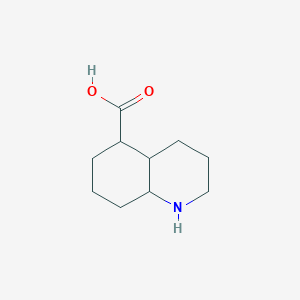
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
